molecular formula C4H5N3O2 B8655536 2-Cyano-2-(methoxyimino)acetamide CAS No. 60860-24-4

2-Cyano-2-(methoxyimino)acetamide

Cat. No. B8655536
CAS RN: 60860-24-4
M. Wt: 127.10 g/mol
InChI Key: ORQGCZICHIRLTG-UHFFFAOYSA-N
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Patent
US05773624

Procedure details

To a solution of an aqueous concentrated ammonia (64.5 g, 1.07 mol) in water (28.7 ml), ethyl cyanoacetate (100 g, 0.89 mol) was added dropwise at -5° C. under ice-cooling. After completion of the reaction, the mixture was concentrated under reduced pressure. A solution of sodium nitrite (73.3 g, 1.06 mol) in water (151 g) was added to the residue. The mixture was maintained at an internal temperature of 38° to 48° C., to which 62.5% sulfuric acid (76.3 g, 0.49 mol) was added dropwise. After completion of the addition, the mixture was stirred at the same temperature for 1 hr, and then potassium carbonate (73.3 g, 0.53 mol) in water (110 g) was added dropwise followed by dimethyl sulfate (133.8 g, 1.06 mol) at 38° to 48° C. The mixture was stirred at the same temperature for 1 hr. and cooled. The resulting crystals were washed with water (150 ml) at 50° C., filtered and dried to give 2-cyano-2-methoxyimino-acetamide (92.2 g, yield: 82%).
Quantity
64.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
28.7 mL
Type
solvent
Reaction Step One
Quantity
73.3 g
Type
reactant
Reaction Step Two
Name
Quantity
151 g
Type
solvent
Reaction Step Two
Quantity
76.3 g
Type
reactant
Reaction Step Three
Quantity
73.3 g
Type
reactant
Reaction Step Four
Name
Quantity
110 g
Type
solvent
Reaction Step Four
Quantity
133.8 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH3:1].[C:2]([CH2:4]C(OCC)=O)#[N:3].[N:10]([O-])=O.[Na+].S(=O)(=O)(O)O.[C:19](=[O:22])([O-])[O-].[K+].[K+].S([O:30][CH3:31])(OC)(=O)=O>O>[C:4]([C:2](=[N:3][O:22][CH3:19])[C:31]([NH2:10])=[O:30])#[N:1] |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
64.5 g
Type
reactant
Smiles
N
Name
Quantity
100 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
28.7 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
73.3 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
151 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
76.3 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
73.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
110 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
133.8 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
and cooled
WASH
Type
WASH
Details
The resulting crystals were washed with water (150 ml) at 50° C.
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C(C(=O)N)=NOC
Measurements
Type Value Analysis
AMOUNT: MASS 92.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 136.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.